4,4-Difluoro-2-methylcyclohexan-1-one
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Overview
Description
4,4-Difluoro-2-methylcyclohexan-1-one: is an organic compound with the molecular formula C7H10F2O It is a cyclohexanone derivative, characterized by the presence of two fluorine atoms at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-methylcyclohexan-1-one typically involves the fluorination of 2-methylcyclohexanone. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-2-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 4,4-difluoro-2-methylcyclohexanone carboxylic acid.
Reduction: Formation of 4,4-difluoro-2-methylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4,4-Difluoro-2-methylcyclohexan-1-one is used as a building block in organic synthesis
Biology: In biological research, fluorinated compounds like this compound are studied for their potential as enzyme inhibitors or probes for studying enzyme mechanisms.
Medicine: The compound’s fluorinated structure makes it a candidate for drug development, as fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methylcyclohexan-1-one depends on its specific application. In enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
4,4-Difluorocyclohexanone: Similar structure but lacks the methyl group at the 2-position.
1,1-Difluoro-2-methylcyclohexane: Similar structure but lacks the ketone group.
Uniqueness: 4,4-Difluoro-2-methylcyclohexan-1-one is unique due to the presence of both fluorine atoms and a methyl group, which can influence its reactivity and interactions with biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4,4-difluoro-2-methylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c1-5-4-7(8,9)3-2-6(5)10/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSJJVQSFXKMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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